molecular formula C19H18ClF3N2O5S B1666236 AZD7545

AZD7545

Número de catálogo: B1666236
Peso molecular: 478.9 g/mol
Clave InChI: DTDZLJHKVNTQGZ-GOSISDBHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de AZD7545 implica múltiples pasos, comenzando con la preparación del anillo de benceno sustituido con los grupos funcionales necesarios. Los pasos clave incluyen:

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Las consideraciones clave incluyen la elección de solventes, el control de temperatura y los métodos de purificación como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Structural Interaction with PDK Isoenzymes

AZD7545 binds selectively to PDK isoforms via interactions with the lipoyl-binding pocket. Structural studies reveal:

  • Binding Site : The trifluoromethylpropanamide moiety of this compound occupies the lipoyl-binding pocket of PDK1 and PDK2, disrupting their association with the pyruvate dehydrogenase complex (PDC) scaffold .

  • Key Residues : Mutagenesis studies identify residues critical for PDK2-L2 domain interaction, including P22, F31, F44 (PDK2), and L140, K173, E179 (L2 domain) .

Table 1: Inhibitory Potency (IC₅₀) of this compound Against PDK Isoforms

PDK IsoformIC₅₀ (nM)Selectivity Ratio
PDK136.81.0x
PDK26.45.8x
PDK36000.06x
PDK4>10,000<0.004x

Mechanism of PDK2-L2 Domain Disruption

This compound competitively inhibits PDK2 binding to the inner lipoyl-bearing domain (L2) of dihydrolipoyl acetyltransferase (E2):

  • Binding Affinity : Dissociation constant (KdK_d) of 19.2 nM for PDK2 .

  • Functional Impact : Aborts PDK2 anchoring to the PDC scaffold, reducing kinase activity by >80% in the presence of L2 .

Table 2: Critical Residues in PDK2-L2 Interaction

PDK2 ResiduesL2 Domain ResiduesInteraction Role
P22, F31, F44L140, K173, E179Hydrophobic/Charge Stabilization
R372, K391D164, D172Electrostatic Bonding

Biochemical and Metabolic Effects

This compound enhances pyruvate dehydrogenase (PDH) activity by dephosphorylating its E1 subunit:

  • In Hepatocytes : Stimulates pyruvate oxidation with an EC₅₀ of 105 nM .

  • In Vivo : Increases active PDH in liver (24.7% → 70.3%) and muscle (21.1% → 53.3%) in rats at 10 mg/kg .

Table 3: Pharmacodynamic Outcomes in Zucker Rats

ParameterEffect of this compound (10 mg/kg, 7 days)
Postprandial GlucoseEliminated elevation (8.7 mM → 6.1 mM)
24-h Glucose ProfileMarked improvement (AUC reduced by 40%)

Comparative Inhibition Mechanisms

This compound’s mechanism differs from other PDK inhibitors like dichloroacetate (DCA) and radicicol:

  • This compound vs. DCA :

    • This compound targets the lipoyl-binding pocket, while DCA binds the N-terminal helix bundle of PDK1 .

    • This compound shows 100x greater selectivity for PDK2 over DCA .

  • Scaffold-Free Activity : Unlike DCA, this compound paradoxically enhances PDK3 activity in scaffold-free conditions .

Table 4: Selectivity and Efficacy Comparison

InhibitorPrimary TargetScaffold-Free PDK3 ActivityClinical Efficacy
This compoundPDK1/2Increased (↑300%)Preclinical
DCAPDK2/PDK1No effectPhase II/III
RadicicolATP-binding siteInhibited (↓90%)Experimental

Aplicaciones Científicas De Investigación

Metabolic Disorders

AZD7545 has shown promise in the management of type 2 diabetes by improving glucose control. Research indicates that this compound effectively enhances the activity of pyruvate dehydrogenase (PDH), leading to increased glucose uptake and reduced glucose production in insulin-resistant models.

  • Case Study: Zucker Rats
    In a study involving obese Zucker rats, administration of this compound significantly improved the postprandial glucose profile by elevating the proportion of active PDH in both liver and skeletal muscle. A single dose of 10 mg/kg resulted in a marked increase in muscle PDH activity, suggesting its potential utility in treating insulin resistance and type 2 diabetes .
  • Mechanism of Action
    This compound inhibits PDK2, leading to decreased phosphorylation of PDH, thus promoting its active form. This mechanism is particularly relevant in conditions characterized by elevated PDK activity, such as obesity and diabetes .

Cancer Research

The role of this compound extends into oncology, where it is being investigated for its effects on cancer cell metabolism. By inhibiting PDKs, this compound may alter metabolic pathways that are often hijacked by cancer cells to support rapid growth.

  • Case Study: Melanoma Cell Lines
    In experiments with melanoma cell lines (A375 and MeWo), this compound treatment led to a decrease in PDH phosphorylation, which correlated with altered metabolic phenotypes. Interestingly, despite inhibiting PDKs, this compound caused an increase in lactate production, indicating a complex interaction with metabolic pathways .
  • Implications for Treatment
    The ability of this compound to influence cancer cell metabolism suggests it could be integrated into therapeutic strategies aimed at reprogramming cancer metabolism to inhibit tumor growth .

Neuroinflammation

Recent studies have highlighted the involvement of PDK2 in hypothalamic inflammation associated with metabolic disorders. This compound has been utilized to explore this relationship further.

  • Case Study: Hypothalamic Inflammation
    In mouse models of diabetes, pharmacological inhibition of PDK2 using this compound resulted in reduced expression of pro-inflammatory cytokines in the hypothalamus. This finding underscores the potential for this compound to mitigate neuroinflammation linked to metabolic dysregulation .
  • Potential Applications
    The modulation of neuroinflammatory responses through PDK inhibition presents a novel avenue for treating obesity-related complications and other metabolic disorders characterized by neuroinflammation.

Summary of Key Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsModel Used
Metabolic DisordersImproved glucose profiles; increased active PDH levelsObese Zucker rats
Cancer ResearchAltered metabolic phenotypes; increased lactate productionMelanoma cell lines
NeuroinflammationReduced pro-inflammatory cytokines; improved hypothalamic functionMouse models

Mecanismo De Acción

AZD7545 ejerce sus efectos inhibiendo la piruvato deshidrogenasa quinasa 2. Esta inhibición evita la fosforilación e inactivación del complejo de piruvato deshidrogenasa, lo que lleva a una mayor actividad de la piruvato deshidrogenasa. La mayor actividad de la piruvato deshidrogenasa mejora la conversión de piruvato a acetil-CoA, promoviendo el metabolismo oxidativo y reduciendo los niveles de glucosa . Los objetivos moleculares involucrados incluyen la subunidad E1 del complejo de piruvato deshidrogenasa y el sitio de unión del dominio lipoil de la piruvato deshidrogenasa quinasa 2 .

Actividad Biológica

AZD7545 is a potent and selective inhibitor of pyruvate dehydrogenase kinase (PDHK), particularly targeting PDHK2. This compound has garnered attention for its potential therapeutic applications, especially in the management of type 2 diabetes and metabolic disorders. The following sections will explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

This compound functions primarily by inhibiting PDHK, an enzyme that phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC), thereby regulating glucose metabolism. By inhibiting PDHK, this compound promotes the activation of PDC, leading to increased glucose oxidation and improved metabolic profiles.

  • Inhibition Potency : this compound exhibits IC50 values of 6.4 nM for PDHK2 and 36.8 nM for PDHK1, indicating its strong inhibitory effect on these kinases .
  • Activation of PDH : The compound increases pyruvate dehydrogenase (PDH) activity with an EC50 value of 5.2 nM when using recombinant human PDHK2 .

In Vivo Studies

This compound has been shown to significantly enhance PDH activity in various animal models:

  • Zucker Rats : In obese Zucker (fa/fa) rats, administration of this compound at doses of 10 mg/kg resulted in an increase in active muscle PDH from 61% to 97% and liver PDH from 33.5% to 72.8% .
  • Glucose Control : Treatment with this compound markedly improved glucose profiles by eliminating postprandial elevations in blood glucose levels .

In Vitro Studies

This compound's effects have been assessed in several cell lines:

  • Cell Viability : In studies involving melanoma cell lines (A375 and MeWo), this compound treatment resulted in decreased phosphorylation of PDH, indicating its role in metabolic regulation .
  • Metabolic Phenotype : Contrary to dichloroacetate (DCA), another PDK inhibitor, this compound decreased both basal and maximum oxygen consumption rates (OCR) while increasing extracellular acidification rates (ECAR), suggesting a shift towards glycolytic metabolism .

Structural Insights

Research has elucidated the structural interactions between this compound and PDHK isoforms:

  • Binding Mechanism : Structural studies revealed that this compound binds within the lipoyl-binding pocket of PDK1, effectively inhibiting its activity while paradoxically increasing scaffold-free PDK3 activity under certain conditions .

Comparative Analysis with DCA

This compound's effects have been compared to those of DCA:

CompoundIC50 (PDHK1)IC50 (PDHK2)Effect on GlucoseMetabolic Shift
This compound36.8 nM6.4 nMImprovedDecreased OCR
DCANot specifiedNot specifiedTumor regressionIncreased OCR

Propiedades

IUPAC Name

4-[3-chloro-4-[[(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]amino]phenyl]sulfonyl-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF3N2O5S/c1-18(28,19(21,22)23)17(27)24-15-9-8-13(10-14(15)20)31(29,30)12-6-4-11(5-7-12)16(26)25(2)3/h4-10,28H,1-3H3,(H,24,27)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDZLJHKVNTQGZ-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(C)C)Cl)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](C(=O)NC1=C(C=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(C)C)Cl)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801025839
Record name 4-[3-Chloro-4-[[(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]amino]phenyl]sulfonyl-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252017-04-2
Record name 4-[3-Chloro-4-[[(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]amino]phenyl]sulfonyl-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AZD7545
Reactant of Route 2
Reactant of Route 2
AZD7545
Reactant of Route 3
Reactant of Route 3
AZD7545
Reactant of Route 4
Reactant of Route 4
AZD7545
Reactant of Route 5
Reactant of Route 5
AZD7545
Reactant of Route 6
Reactant of Route 6
AZD7545
Customer
Q & A

Q1: What is the primary mechanism of action of 4-[(3-Chloro-4-{[(2r)-3,3,3-Trifluoro-2-Hydroxy-2-Methylpropanoyl]amino}phenyl)sulfonyl]-N,N-Dimethylbenzamide (AZD7545)?

A1: this compound acts as a potent and selective inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2). [, , , , , ] By inhibiting PDHK2, this compound prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex (PDC). This leads to increased PDC activity, promoting the conversion of pyruvate to acetyl-CoA, a crucial step in glucose oxidation and energy production within the mitochondria. [, , , ]

Q2: How does the inhibition of PDHK2 by this compound translate into potential therapeutic benefits?

A2: The activation of PDC by this compound has been shown to increase glucose uptake and reduce glucose production, particularly in skeletal muscle and liver. [] This metabolic shift makes this compound a promising candidate for the treatment of type 2 diabetes, as evidenced by improved glycemic control in preclinical models. [, ]

Q3: How does this compound compare to other PDK inhibitors like dichloroacetate (DCA)?

A3: While both this compound and DCA inhibit PDKs, they exhibit distinct pharmacological profiles. [] this compound demonstrates greater selectivity for PDHK2 compared to DCA. [, ] This selectivity translates into differing effects on downstream metabolites and potentially different clinical applications. [, , ]

Q4: Can you elaborate on the structural aspects of this compound and its binding interactions with PDHK2?

A4: Research suggests that this compound binds to a distinct site on PDHK2 compared to the ATP-binding site. [, ] Specific amino acid residues in the R domain and "cross arm" structure of PDHK2 have been identified as crucial for interaction with this compound. [] This interaction disrupts the binding of PDHK2 to the lipoyl domain of the PDC, further contributing to the enzyme's inhibition. [, ]

Q5: What is the significance of the C-terminal DW-motif in PDKs and how does it relate to this compound?

A5: The C-terminal DW-motif plays a pivotal role in the regulation of PDK activity. [, ] Studies have shown that mutations in this motif affect the conformational dynamics of PDKs and their sensitivity to inhibitors like this compound and DCA. [, ] For instance, mutations in the DW-motif of PDK4 lock the enzyme in an open conformation, reducing its sensitivity to DCA while maintaining susceptibility to this compound. []

Q6: How does this compound influence cellular metabolism, particularly in the context of cancer?

A6: In cancer cells, this compound has been shown to enhance the antitumor efficacy of oncolytic reovirus therapy. [] This effect is attributed to the compound's ability to modulate cellular metabolism by activating PDH, leading to increased oxidative stress and enhanced susceptibility to oncolysis. []

Q7: Has this compound demonstrated any effects on bone metabolism and osteoporosis?

A7: Recent studies suggest that PDK2 deficiency or inhibition by this compound can prevent ovariectomy-induced bone loss in mice. [] This protective effect is linked to the regulation of the RANKL-NFATc1 pathway during osteoclastogenesis, suggesting a potential therapeutic avenue for osteoporosis. []

Q8: What are the potential applications of computational chemistry and modeling in understanding this compound?

A8: Computational tools can provide valuable insights into the structure-activity relationship (SAR) of this compound and its analogs. [] By employing molecular modeling and simulations, researchers can explore the binding interactions of this compound with its target, predict the impact of structural modifications on its activity, and facilitate the design of novel PDK inhibitors with improved potency and selectivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.